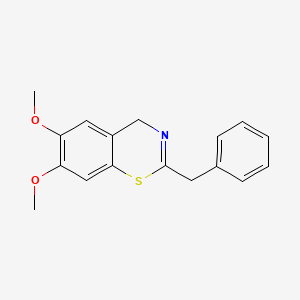
Benzenesulfonamide, N-ethyl-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-ethyl-N-2-propenyl- is an organic compound with the molecular formula C11H15NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonamide, N-ethyl-N-2-propenyl- can be synthesized through the amination of benzenesulfonyl chloride with N-ethyl-N-2-propenylamine. The reaction typically involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the process . The general reaction is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-ethyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-ethyl-N-2-propenyl- has a wide range of scientific research applications:
Medicine: Benzenesulfonamide derivatives are investigated for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-ethyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to their active sites, thereby interfering with their catalytic function. This inhibition can lead to various physiological effects, such as the reduction of tumor growth and antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, N-ethyl-N-2-propenyl- can be compared with other similar compounds, such as:
Benzenesulfonamide: The parent compound with a simpler structure and different reactivity.
N-Butyl-Benzenesulfonamide: A derivative with a butyl group instead of an ethyl and propenyl group, showing different biological activities.
N-Ethyl-4-methyl-Benzenesulfonamide: A compound with a methyl group on the benzene ring, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of benzenesulfonamide, N-ethyl-N-2-propenyl- in terms of its structure, reactivity, and applications.
Eigenschaften
CAS-Nummer |
65118-44-7 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
N-ethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-3-10-12(4-2)15(13,14)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI-Schlüssel |
ZDRTVVILQFYRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)



![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)





